molecular formula C10H8N8O2 B13850381 1,7-dihydropurin-6-one;1,7-dihydropurin-6-one

1,7-dihydropurin-6-one;1,7-dihydropurin-6-one

Cat. No.: B13850381
M. Wt: 278.18 g/mol
InChI Key: DAUXLKFOFAZKPU-INAAPGSGSA-N
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Description

. It is an important intermediate in the purine metabolism pathway and is found in various biological systems. Hypoxanthine plays a crucial role in the synthesis of nucleic acids and is involved in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dihydropurin-6-one can be synthesized through several methods. One common synthetic route involves the deamination of adenine, which is catalyzed by adenosine deaminase . Another method includes the oxidation of xanthine using xanthine oxidase . These reactions typically occur under mild conditions and are facilitated by specific enzymes.

Industrial Production Methods

Industrial production of 1,7-dihydropurin-6-one often involves the fermentation of microorganisms that naturally produce the compound. The fermentation process is optimized to increase the yield of hypoxanthine, which is then extracted and purified for various applications .

Comparison with Similar Compounds

1,7-Dihydropurin-6-one is similar to other purine derivatives such as guanine and adenine. it is unique in its role as an intermediate in purine metabolism and its involvement in specific biochemical pathways . Similar compounds include:

Properties

Molecular Formula

C10H8N8O2

Molecular Weight

278.18 g/mol

IUPAC Name

1,7-dihydropurin-6-one;1,7-dihydropurin-6-one

InChI

InChI=1S/2C5H4N4O/c2*10-5-3-4(7-1-6-3)8-2-9-5/h2*1-2H,(H2,6,7,8,9,10)/i2+1,4+1,6+1;1+1,4+1,6+1

InChI Key

DAUXLKFOFAZKPU-INAAPGSGSA-N

Isomeric SMILES

C1=N[13C]2=C(C(=O)N1)[15NH][13CH]=N2.C1=N[13C]2=C([15NH]1)C(=O)N[13CH]=N2

Canonical SMILES

C1=NC2=C(N1)C(=O)NC=N2.C1=NC2=C(N1)C(=O)NC=N2

Origin of Product

United States

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